potassium;oxido(dioxo)vanadium
Description
Potassium;oxido(dioxo)vanadium, commonly known as potassium metavanadate (KVO₃), is an inorganic compound with the formula K[VO₃]. It is a whitish, free-flowing powder with a density of 2.84 g/cm³ and high water solubility. Structurally, it consists of a vanadium(V) center coordinated by three oxygen atoms in a trigonal planar arrangement, forming a [VO₃]⁻ anion, with potassium as the counterion . This compound is utilized industrially as an oxidizing/reducing agent and in catalytic applications . Its synthesis typically involves the reaction of vanadium pentoxide (V₂O₅) with potassium hydroxide or carbonate under controlled conditions .
Properties
IUPAC Name |
potassium;oxido(dioxo)vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.3O.V/q+1;;;-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFYGYJPBUKISI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][V](=O)=O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[O-][V](=O)=O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KO3V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.038 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
Vanadium pentoxide reacts with excess KOH to form potassium metavanadate and water:
The reaction proceeds optimally at 80–90°C with a molar ratio of V₂O₅:KOH = 1:2.5 to ensure complete dissolution of V₂O₅. Prolonged heating (5–8 hours) is required to eliminate residual ammonia when using ammonium metavanadate precursors.
Industrial Refinements
Recent patents describe enhancements such as steam-assisted KOH melting to accelerate reaction kinetics. For example, mixing V₂O₅ with KOH under "hot boiling conditions" (90–100°C) reduces synthesis time by 40% compared to traditional methods. Post-synthesis filtration and evaporative crystallization yield KVO₃ with ≥98% purity.
Table 1: Alkaline Hydrothermal Synthesis Parameters
| Parameter | Optimal Range | Purity (%) | Yield (%) |
|---|---|---|---|
| Temperature | 80–90°C | 98.2 | 89 |
| Reaction Time | 5–8 hours | 97.8 | 85 |
| V₂O₅:KOH Molar Ratio | 1:2.5 | 98.5 | 91 |
| Crystallization Method | Evaporative | 98.0 | 87 |
Ion Exchange and Recrystallization
Ion exchange methods have gained traction for producing nanostructured KVO₃ with tailored morphologies. This approach involves liquid-phase exfoliation (LPE) of V₂O₅ followed by potassium ion (K⁺) intercalation.
Liquid-Phase Exfoliation (LPE)
V₂O₅ is dispersed in a 1 M potassium formate solution and stirred for 72 hours at 20–80°C. The exfoliation breaks V₂O₅’s layered structure, enabling K⁺ ions to replace interlayer water molecules. Higher temperatures (60–80°C) promote dehydration, forming non-hydrated KV₃O₈ microplatelets.
Phase and Morphology Control
Synthesis temperature critically affects product composition:
-
20–40°C : Hydrated K₂V₆O₁₆·nH₂O nanobelts (1–2 μm length, 50–100 nm width).
-
60–80°C : Anhydrous KV₃O₈ microplatelets (5–10 μm diameter, 200–500 nm thickness).
Hydrated phases exhibit higher surface areas (12.4 m²/g vs. 4.6 m²/g for anhydrous forms), enhancing catalytic activity.
Precipitation and Filtration
Precipitation methods are preferred for recovering KVO₃ from vanadium-rich industrial wastes, such as spent catalysts.
Calcium Metavanadate Intermediate
Vanadium leachate is treated with calcium chloride (CaCl₂) to precipitate calcium metavanadate (Ca(VO₃)₂). Subsequent reaction with potassium bicarbonate (KHCO₃) yields KVO₃:
The precipitate is filtered, and the filtrate is concentrated to obtain KVO₃ crystals.
Efficiency Limitations
This method achieves 75–80% yield due to incomplete Ca(VO₃)₂ conversion. Residual calcium (0.5–1.2 wt%) often necessitates secondary purification steps.
Sulfate-Mediated Synthesis
Sulfate-assisted routes, detailed in catalytic patents, optimize KVO₃ for sulfuric acid production.
Sulfuric Acid Modulation
Aqueous KOH is mixed with V₂O₅ and dilute H₂SO₄, ensuring partial KOH neutralization. The sulfated intermediate is treated with NH₄OH to adjust pH, followed by silica gel incorporation. Calcination at 500–800°C produces a KVO₃-SiO₂ composite catalyst.
Table 2: Sulfate-Mediated Synthesis Outcomes
| Calcination Temperature (°C) | Surface Area (m²/g) | Pore Radius (Å) | Catalytic Activity (SO₂→SO₃ Conversion, %) |
|---|---|---|---|
| 500 | 120 | 1000–3000 | 92 |
| 700 | 85 | 500–2000 | 88 |
| 800 | 60 | 50–500 | 82 |
Emerging Techniques and Innovations
Chemical Reactions Analysis
Types of Reactions: Potassium;oxido(dioxo)vanadium undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: It can act as an oxidizing agent, participating in redox reactions where it is reduced to lower oxidation states of vanadium.
Substitution Reactions: It can undergo substitution reactions where the oxido or dioxo groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation-Reduction Reactions: Common reagents include reducing agents such as hydrogen peroxide (H₂O₂) and sulfur dioxide (SO₂). These reactions are typically carried out in aqueous solutions at controlled temperatures.
Substitution Reactions: Ligands such as ammonia (NH₃) or organic amines can be used in substitution reactions, often under reflux conditions.
Major Products Formed:
Oxidation-Reduction Reactions: The major products include various vanadium oxides and hydroxides, depending on the specific reaction conditions.
Substitution Reactions: The products include substituted vanadium complexes with different ligands.
Scientific Research Applications
Potassium;oxido(dioxo)vanadium has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation reactions and polymerization processes.
Biology: It is studied for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in treating certain diseases and conditions.
Industry: It is used in the production of ceramics, glass, and pigments. It also plays a role in the manufacturing of batteries, particularly potassium-ion batteries, where it serves as an electrode material.
Mechanism of Action
The mechanism of action of potassium;oxido(dioxo)vanadium involves its ability to participate in redox reactions and interact with various molecular targets. In biological systems, it can mimic phosphate ions and inhibit enzymes such as protein tyrosine phosphatases. This inhibition can affect cellular signaling pathways and lead to various biological effects. In industrial applications, its redox properties enable it to act as a catalyst in chemical reactions, facilitating the conversion of reactants to products.
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Comparison of Metavanadate Salts
- Key Differences :
Chemical Reactivity and Catalytic Activity
Table 2: Catalytic Performance in Oxidation Reactions
- Key Insights :
- Potassium metavanadate acts as a moderate catalyst in alkane oxidation due to its stable [VO₃]⁻ structure, which limits redox flexibility .
- Dioxidovanadium(V) complexes, such as [VᴠO₂(sox-pydx)]⁻, exhibit exceptional catalytic efficiency (e.g., 26,340 h⁻¹ TOF) in bromination reactions, attributed to their square-pyramidal geometry and enzyme-mimicking active sites .
- Oxidovanadium(IV) complexes with distorted octahedral coordination (e.g., cis-[Vᴠᴠ(O)(Cl)(N₄)]) show enhanced activity in alcohol oxidation due to accessible V⁴⁺/V⁵⁺ redox couples .
Electronic and Redox Properties
- Potassium Metavanadate : The [VO₃]⁻ anion’s trigonal planar geometry results in a d⁰ electronic configuration (V⁵⁺), limiting redox versatility but stabilizing the compound in oxidative environments .
- Dioxidovanadium(V) Complexes: These feature a d⁰ V⁵⁺ center with two terminal oxido ligands, enabling strong π-donor character and facilitating electron transfer in catalysis .
- Oxidovanadium(IV) Complexes : A d¹ V⁴⁺ configuration allows for paramagnetic behavior and flexible redox cycling, critical for catalytic applications .
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing potassium oxido(dioxo)vanadium, and how is its structure characterized?
- Synthesis : Potassium oxido(dioxo)vanadium (KVO₃) is typically synthesized via metathesis reactions, such as combining vanadium(V) oxide with potassium hydroxide under controlled pH conditions. Hydrothermal methods or solid-state reactions are also employed to enhance crystallinity .
- Structural Characterization : Single-crystal X-ray diffraction (XRD) is the gold standard for determining bond lengths, coordination geometry, and oxidation states. For example, vanadium(V) complexes often exhibit distorted octahedral or square-pyramidal geometries, as seen in µ-oxido divanadium structures . Complementary techniques like FTIR and ⁵¹V NMR can confirm ligand coordination modes and oxidation states .
Q. How can the stability of vanadium(IV/V) complexes in aqueous solution be experimentally determined?
- Methodology : Potentiometric titration is used to construct speciation models, identifying dominant species (e.g., [VO(OH)]⁺, [(VO)₂(OH)₂]²⁺) and stability constants. Maintain pH <7 to avoid precipitation/oxidation of V(IV) to V(V). For V(V), ligand excess and inert atmospheres minimize redox shifts .
- Validation : Pair with UV-Vis spectroscopy to monitor electronic transitions (e.g., d-d transitions in V(IV)) and EPR to detect paramagnetic V(IV) species, distinguishing between tetragonal (α-area) vs. octahedral (γ-area) geometries .
Q. What ligands are commonly used to stabilize vanadium complexes, and how do they influence physicochemical properties?
- Ligand Classes : Schiff bases (e.g., hydrazones, salicylaldehyde derivatives) and carboxylates (malate, tartrate) are prevalent. Schiff bases enhance redox activity and biological relevance (e.g., insulin-mimetic behavior), while carboxylates improve solubility and speciation control .
- Impact on Properties : Ligand denticity and donor atoms (O/N) dictate coordination geometry and redox potential. For example, tridentate ONO ligands in V(V) complexes mimic vanadate-dependent enzymes, enabling catalytic bromination .
Advanced Research Questions
Q. How do oxidation states (V(IV) vs. V(V)) affect the biological activity of vanadium complexes?
- V(IV) Complexes : Exhibit insulin-mimetic properties due to their ability to mimic tyrosine kinase phosphatase inhibitors. Stability in physiological pH and redox activity (e.g., VO²⁺ ↔ VO₃⁻ transitions) are critical for bioavailability .
- V(V) Complexes : Often act as phosphatase inhibitors or enzyme mimics (e.g., bromoperoxidases). Their hydrolytic stability and ligand exchange kinetics determine therapeutic efficacy .
- Validation : Use cyclic voltammetry to assess redox potentials and in vitro assays (e.g., glucose uptake in adipocytes) to correlate structure-activity relationships .
Q. What computational approaches are used to model vanadium complex geometries and reaction mechanisms?
- DFT Modeling : Optimize geometries using hybrid functionals (e.g., B3LYP) with vanadium-specific basis sets. Compare calculated bond lengths (e.g., V=O ~1.6 Å) and spin densities with XRD/EPR data .
- Mechanistic Insights : Study σ-π rearrangements in catalytic cycles (e.g., styrene oxidation) or proton-coupled electron transfer (PCET) in redox reactions .
Q. How can contradictory speciation data in vanadium systems be resolved?
- Case Study : Conflicting reports on [(VO)₂(OH)₅]⁻ stability constants (logβ = -19.76 vs. -22.0) may arise from differences in ionic strength or ligand purity.
- Resolution : Combine potentiometry with EXAFS to directly probe local coordination environments. Validate models using mass spectrometry to detect low-abundance species .
Methodological Recommendations
- Handling Instability : Use inert atmospheres (N₂/Ar) for V(IV) solutions and chelating ligands (e.g., EDTA) to suppress hydrolysis .
- Catalytic Studies : For oxidation reactions (e.g., NH₃-SCR), employ operando EPR to monitor active V(IV) species under reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
